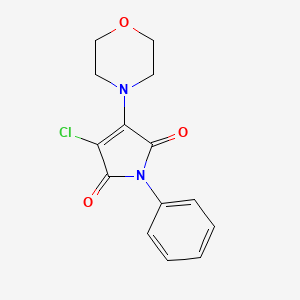

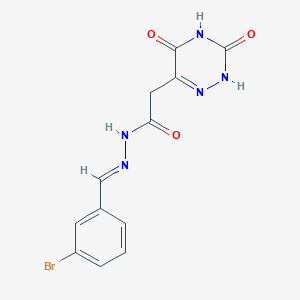

![molecular formula C17H27N3O2 B5535788 (3R*,4R*)-3-isopropyl-4-methyl-1-[N-methyl-N-(pyridin-3-ylmethyl)glycyl]pyrrolidin-3-ol](/img/structure/B5535788.png)

(3R*,4R*)-3-isopropyl-4-methyl-1-[N-methyl-N-(pyridin-3-ylmethyl)glycyl]pyrrolidin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a type of intercalating nucleic acid (INA) and is synthesized from pyrrolidin-3-ol derivatives. It has been studied in the context of DNA and RNA duplex stability and has implications in biochemistry and molecular biology (Filichev & Pedersen, 2003).

Synthesis Analysis

The synthesis involves several steps, including alkylation and reductive amination processes. Key starting materials include (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol and related compounds. Efficient synthesis methods have been developed, emphasizing yields and stereoselectivity (Hassan et al., 2004).

Molecular Structure Analysis

Studies on similar pyrrolidine derivatives have provided insights into their structural characteristics. For example, crystal structure analysis and spectroscopy (like NMR and IR) have been used to determine the configuration and conformation of these molecules (Fu et al., 2006).

Chemical Reactions and Properties

The compound is involved in interactions with nucleic acids, demonstrating a slight destabilization in INA-DNA duplexes, while INA-RNA duplexes are strongly destabilized. These interactions are critical for understanding the compound's biochemical behavior (Filichev & Pedersen, 2003).

Physical Properties Analysis

While specific studies on the physical properties of this exact compound may be limited, related pyrrolidine derivatives have been analyzed for their physical characteristics, including solubility, melting points, and crystalline structure (Rubtsova et al., 2020).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis of Pyrrolidines and Derivatives : Pyrrolidines, including those with specific stereochemistry similar to "(3R*,4R*)-3-isopropyl-4-methyl-1-[N-methyl-N-(pyridin-3-ylmethyl)glycyl]pyrrolidin-3-ol", are synthesized through [3+2] cycloaddition reactions. These compounds have shown potential applications in medicine and industry, such as dyes or agrochemical substances, due to their biological effects (Żmigrodzka et al., 2022).

Photophysical and Electrochemical Investigations : Studies have been conducted on the structural, photophysical, and electrochemical properties of complexes involving pyrrolidine derivatives. These investigations provide insights into the electronic absorption, redox properties, and potential applications in organic light emitting devices (Szentkuti et al., 2015).

Biological Activities

Growth Inhibition of Human Tumor Cells : Functionalized pyrrolidines have been evaluated for their ability to inhibit the growth of human glioblastoma and melanoma cells. These compounds inhibit alpha-mannosidase activity, with certain derivatives showing high efficacy for tumor cells and selectivity over normal cells (Fiaux et al., 2005).

Inhibition of Glycosidases : Substituted pyrrolidine-3,4-diol derivatives, related in structure to the compound of interest, have shown potent and selective inhibition of glycosidases, such as jack bean alpha-mannosidase. This activity suggests their potential application in the development of new medicinal molecules with improved biological activity (Rubtsova et al., 2020).

Cognitive Enhancement Properties : Certain pyrrolidine derivatives have been identified as ligands for nicotinic acetylcholine receptors, demonstrating positive effects in models of cognitive enhancement and anxiolytic activity. These findings suggest their potential use in treating cognitive disorders (Lin et al., 1997).

Eigenschaften

IUPAC Name |

1-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]-2-[methyl(pyridin-3-ylmethyl)amino]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2/c1-13(2)17(22)12-20(9-14(17)3)16(21)11-19(4)10-15-6-5-7-18-8-15/h5-8,13-14,22H,9-12H2,1-4H3/t14-,17-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTPMYKFCDUWYJW-RHSMWYFYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1(C(C)C)O)C(=O)CN(C)CC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@]1(C(C)C)O)C(=O)CN(C)CC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R*,4R*)-3-isopropyl-4-methyl-1-[N-methyl-N-(pyridin-3-ylmethyl)glycyl]pyrrolidin-3-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(cyclobutylcarbonyl)-4-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}piperidine](/img/structure/B5535715.png)

![methyl 4,5-dimethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5535716.png)

![2-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5535723.png)

![1-acetyl-4-[(4-tert-butylphenyl)carbonothioyl]piperazine](/img/structure/B5535728.png)

![4-[(dimethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5535729.png)

![4-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5535762.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5535779.png)

![5-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}-2-(4-morpholinyl)benzoic acid](/img/structure/B5535813.png)

![3-(3-methoxyphenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5535825.png)